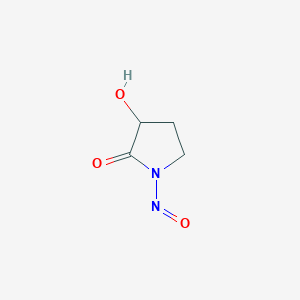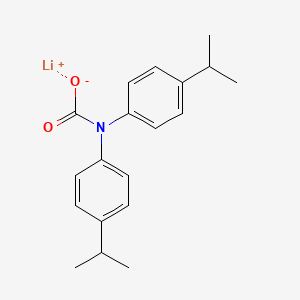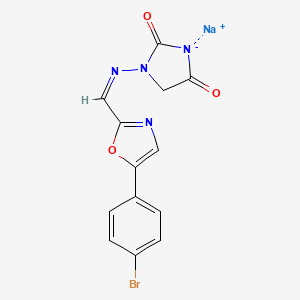
Isopentenyl Pyrophosphate Ammonium Salt-13C2(Contains ~1eq H3PO4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentenyl Pyrophosphate Ammonium Salt-13C2 (Contains 1eq H3PO4) is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of isopentenyl pyrophosphate, an important intermediate in the biosynthesis of isoprenoids, which are essential components in many biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
In the mevalonate pathway, isopentenyl pyrophosphate is formed from acetyl-CoA through a series of enzymatic reactions . In the MEP pathway, it is synthesized from pyruvate and glyceraldehyde-3-phosphate .
For the preparation of Isopentenyl Pyrophosphate Ammonium Salt-13C2, the compound is typically synthesized by incorporating carbon-13 isotopes into the precursor molecules. The reaction conditions often involve the use of ammonium salts and phosphoric acid to achieve the desired product .
Industrial Production Methods
Industrial production of Isopentenyl Pyrophosphate Ammonium Salt-13C2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment to handle the isotopic labeling and purification steps .
Chemical Reactions Analysis
Types of Reactions
Isopentenyl Pyrophosphate Ammonium Salt-13C2 undergoes various chemical reactions, including:
Isomerization: Conversion to dimethylallyl pyrophosphate by the enzyme isopentenyl pyrophosphate isomerase.
Condensation: Formation of larger isoprenoid compounds through condensation reactions with other isoprenoid precursors.
Common Reagents and Conditions
Common reagents used in reactions involving Isopentenyl Pyrophosphate Ammonium Salt-13C2 include enzymes such as isopentenyl pyrophosphate isomerase and various phosphoric acid derivatives . The reactions typically occur under mild conditions, often in aqueous solutions or organic solvents like methanol .
Major Products
The major products formed from reactions involving Isopentenyl Pyrophosphate Ammonium Salt-13C2 include dimethylallyl pyrophosphate and other isoprenoid compounds such as geranyl pyrophosphate and farnesyl pyrophosphate .
Scientific Research Applications
Isopentenyl Pyrophosphate Ammonium Salt-13C2 is widely used in scientific research due to its role as an isoprenoid precursor. Some of its applications include:
Mechanism of Action
Isopentenyl Pyrophosphate Ammonium Salt-13C2 exerts its effects through its role as a precursor in the biosynthesis of isoprenoids. It is converted to dimethylallyl pyrophosphate by the enzyme isopentenyl pyrophosphate isomerase, which then participates in the formation of larger isoprenoid compounds . These compounds are involved in various biological processes, including protein prenylation and the synthesis of cholesterol and other sterols .
Comparison with Similar Compounds
Isopentenyl Pyrophosphate Ammonium Salt-13C2 can be compared with other similar compounds such as:
Dimethylallyl Pyrophosphate: An isomer of isopentenyl pyrophosphate that also serves as a precursor in isoprenoid biosynthesis.
Geranyl Pyrophosphate: A larger isoprenoid compound formed from the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate.
Farnesyl Pyrophosphate: Another isoprenoid compound involved in the biosynthesis of sterols and other important biomolecules.
The uniqueness of Isopentenyl Pyrophosphate Ammonium Salt-13C2 lies in its isotopic labeling, which allows for detailed studies of isoprenoid biosynthesis and metabolic pathways .
Properties
Molecular Formula |
C5H12O7P2 |
|---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
3-methyl(1,2-13C2)but-3-enyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8)/i3+1,4+1 |
InChI Key |
NUHSROFQTUXZQQ-CQDYUVAPSA-N |
Isomeric SMILES |
CC(=C)[13CH2][13CH2]OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC(=C)CCOP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
![8-Hydroxy-8-azaspiro[4.5]decan-7-one](/img/structure/B13844488.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)

![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)
![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)
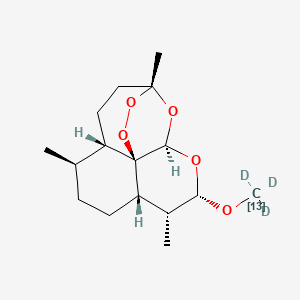
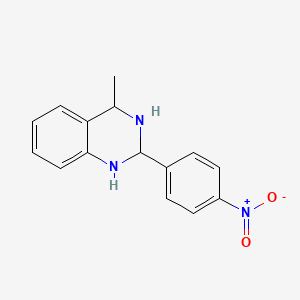
![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)
